molecular formula C24H19FN2O2 B11492582 4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide

4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide

Cat. No.: B11492582
M. Wt: 386.4 g/mol
InChI Key: NURKUBXTJDBJIA-UHFFFAOYSA-N
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Description

4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boronic acids, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds.

Scientific Research Applications

4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide

InChI

InChI=1S/C24H19FN2O2/c1-16-6-5-7-18-14-19(23(28)26-22(16)18)15-27(21-8-3-2-4-9-21)24(29)17-10-12-20(25)13-11-17/h2-14H,15H2,1H3,(H,26,28)

InChI Key

NURKUBXTJDBJIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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